N-((4-butyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((4-butyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a butyl group at position 4 and a thioether-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain at position 5. The 3-position of the triazole is further modified with a 4-methoxybenzamide moiety via a methylene bridge. This compound belongs to a class of S-alkylated 1,2,4-triazoles, which are often synthesized through nucleophilic substitution reactions involving α-halogenated ketones and triazole-thione precursors under basic conditions . The 4-methoxybenzamide group may enhance solubility or modulate electronic effects, influencing bioavailability and target interactions.
Properties
IUPAC Name |
N-[[4-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O3S/c1-3-4-14-33-24(19-28-26(35)21-10-12-23(36-2)13-11-21)29-30-27(33)37-20-25(34)32-17-15-31(16-18-32)22-8-6-5-7-9-22/h5-13H,3-4,14-20H2,1-2H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWAQKWBOKNFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-butyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
Molecular Formula: C26H31N5O3S
Molecular Weight: 493.6 g/mol
CAS Number: 872613-72-4
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the context of Alzheimer's disease treatment. Compounds with similar structures have been reported to exhibit IC50 values in the low nanomolar range, indicating potent activity compared to established drugs like donepezil .
- Anticancer Activity : The triazole nucleus is known for its anticancer properties. Studies have demonstrated that derivatives containing this structure can inhibit cancer cell proliferation effectively. For instance, certain triazole derivatives exhibited IC50 values significantly lower than 10 µM against various cancer cell lines .
- Antimicrobial Activity : The presence of the piperazine moiety enhances the antimicrobial potential of the compound. Research has indicated that compounds with similar piperazine substitutions show promising results against a range of bacterial strains .
Case Studies
- Acetylcholinesterase Inhibition Study :
- Anticancer Activity :
- Antimicrobial Screening :
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial activity. The incorporation of sulfur and nitrogen heterocycles has been linked to enhanced effectiveness against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Anticancer Potential
Compounds containing triazole rings have been investigated for their anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have highlighted the potential of triazole derivatives in targeting cancer cells by disrupting their metabolic processes .
Neuropharmacological Effects
The piperazine component of the compound suggests possible neuropharmacological applications. Piperazine derivatives are known for their effects on the central nervous system, with some exhibiting anxiolytic and antidepressant properties. This makes N-((4-butyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide a candidate for further research in neuropharmacology .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Research has focused on improving these synthetic pathways to facilitate easier access to this compound for further study .
Case Studies and Research Insights
- Antimicrobial Activity Study : A study involving various triazole derivatives demonstrated that modifications at the piperazine ring significantly influenced antimicrobial efficacy. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Research : Another investigation focused on the anticancer properties of triazole-containing compounds revealed that they could induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of cell cycle regulators .
Comparison with Similar Compounds
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS: 878065-05-5)
This analogue replaces the butyl group with a benzyl substituent and features a hydroxamic acid derivative (2-(hydroxyamino)-2-oxoethyl) instead of the 4-phenylpiperazine moiety. The hydroxamic acid moiety could confer metal-chelating properties, making it relevant for enzyme inhibition (e.g., histone deacetylases) .
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS: 2442597-65-9)
This compound replaces the 1,2,4-triazole core with a 1,2,4-thiadiazole ring. The absence of the thioether side chain and piperazine group simplifies the structure but reduces opportunities for hydrogen bonding. The thiadiazole ring may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Lipophilicity : The butyl group in the target compound likely increases logP compared to benzyl or unsubstituted analogues, impacting absorption and distribution.
- Hydrogen Bonding: The 4-methoxybenzamide and piperazine groups provide hydrogen bond donors/acceptors, enhancing target engagement. CAS 878065-05-5’s hydroxamic acid moiety introduces additional hydrogen-bonding capacity .
- Thermal Stability : Thiadiazole derivatives (e.g., CAS 2442597-65-9) exhibit higher thermal stability due to aromaticity and reduced ring strain compared to 1,2,4-triazoles .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiosemicarbazides and Mannich base formation. Key steps:
- Thiosemicarbazide Intermediate : React hydrazine hydrate with chalcones, followed by aryl isothiocyanate condensation to form 1,2,4-triazole cores .
- Mannich Reaction : Introduce piperazine substituents via nucleophilic substitution using formaldehyde and secondary amines (e.g., 4-phenylpiperazine) under reflux in ethanol .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., 1.2:1 amine:carbonyl ratio) to enhance regioselectivity and reduce byproducts .
Q. Which spectroscopic techniques are critical for structural characterization, and how are ambiguities resolved?
Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry of the triazole ring and substitution patterns. Overlapping signals in aromatic regions can be resolved via 2D-COSY or HSQC .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns, distinguishing between thione/thiol tautomers .
- IR Spectroscopy : Confirm the presence of thioamide (C=S, ~1250 cm) and carbonyl (C=O, ~1700 cm) groups, critical for verifying reaction completion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
Methodological Answer :
- Piperazine Modifications : Replace the 4-phenylpiperazine group with N-methylpiperazine or pyridinyl analogs to assess impact on receptor binding. Evidence shows N-methylpiperazine derivatives exhibit improved solubility and CNS penetration .
- Triazole Substituents : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position of the triazole to enhance metabolic stability. Comparative assays (e.g., MIC for antimicrobial activity) quantify potency changes .
- Butyl Chain Optimization : Replace the 4-butyl group with shorter (propyl) or branched (isobutyl) chains to evaluate effects on lipophilicity and membrane permeability via logP measurements .
Q. How do tautomeric equilibria (thione vs. thiol) influence electronic structure and reactivity?
Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* level) to determine the energy difference between thione and thiol tautomers. Solvent effects (e.g., ethanol vs. DMSO) are modeled using PCM .
- Experimental Validation : Use -NMR or X-ray crystallography to identify dominant tautomers in solid vs. solution states. Crystallographic data from analogs (e.g., 4-phenyl-5-(2-thienyl)-1,2,4-triazole) show thione predominance in solid state .
Q. What strategies validate target engagement in biochemical pathways, particularly for bacterial enzymes?
Methodological Answer :
- Enzyme Inhibition Assays : Test against Acps-PPTase (bacterial phosphopantetheinyl transferase) using radiolabeled -CoA. Measure IC values and compare to known inhibitors (e.g., triclosan) .
- Pathway Analysis : Use metabolomics (LC-MS) to track downstream effects on fatty acid biosynthesis. Reduced malonyl-CoA levels confirm target disruption .
- Mutant Strains : Compare activity against wild-type vs. Acps-PPTase-deficient bacteria to establish mechanism specificity .
Q. How can molecular docking and dynamics simulations predict binding modes to guide rational design?
Methodological Answer :
- Docking Workflow : Use AutoDock Vina to dock the compound into Acps-PPTase (PDB: 3HVT). Prioritize poses with hydrogen bonds to Ser and hydrophobic interactions with Val.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations : Perform MM/GBSA to rank substituent contributions. For example, the 4-methoxybenzamide group contributes -2.3 kcal/mol to binding affinity .
Q. How are contradictions in biological activity data resolved across studies?
Methodological Answer :
- Meta-Analysis : Aggregate data from antimicrobial assays (e.g., MIC values) and normalize using Z-score statistics to identify outliers. Variations may arise from differences in bacterial strains (e.g., Gram+ vs. Gram-) .
- Dose-Response Curves : Re-test disputed compounds under standardized conditions (CLSI guidelines) to confirm potency. For example, discrepancies in antifungal activity may stem from agar diffusion vs. broth microdilution methods .
Q. What methodologies assess metabolic stability and toxicity in preclinical models?
Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS. Half-life (t) >60 min indicates favorable stability .
- Cytotoxicity Screening : Use MTT assays on HepG2 cells. IC >50 μM suggests low hepatotoxicity .
- hERG Inhibition : Patch-clamp electrophysiology evaluates cardiac risk. Current inhibition <10% at 10 μM is desirable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
